molecular formula C18H17BrN4O B2768986 3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide CAS No. 1798417-13-6

3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide

Cat. No. B2768986
CAS RN: 1798417-13-6
M. Wt: 385.265
InChI Key: XNGSVNWUZMDZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are known for their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .


Molecular Structure Analysis

The compound contains a pyrazole ring which is a five-membered aromatic ring with two nitrogen atoms. It also has a cyano group (-CN), a cyclopropyl group (a three-membered carbon ring), and a bromophenyl group (a benzene ring with a bromine atom attached) .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including reactions with electrophiles at the 3-position, substitutions at the 5-position, and reductions .


Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be a solid at room temperature. The presence of the bromine atom may increase its molecular weight .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria, respectively . The compound has shown potent antileishmanial and antimalarial activities .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . In particular, it has displayed superior antipromastigote activity, which is crucial for the life cycle of Leishmania . The compound’s interaction with its targets results in significant changes, including a reduction in their ability to infect host cells .

Biochemical Pathways

The compound affects the biochemical pathways of its targets by disrupting their normal functions . This disruption leads to a decrease in the targets’ viability, thereby preventing the progression of the diseases they cause . The downstream effects of this disruption include a reduction in the severity of the diseases and an improvement in the health status of the affected individuals .

Pharmacokinetics

Given its potent antileishmanial and antimalarial activities, it can be inferred that the compound has good bioavailability .

Result of Action

The result of the compound’s action is a significant reduction in the viability of its targets . This reduction leads to a decrease in the severity of the diseases caused by these targets . Furthermore, the compound has shown to be more effective than standard drugs such as miltefosine and amphotericin B deoxycholate .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound’s efficacy and stability can be affected by factors such as temperature, pH, and the presence of other substances . More research is needed to fully understand the impact of these factors on the compound’s action .

Future Directions

The study and development of new pyrazole derivatives is a vibrant field due to their diverse biological activities. Future research could focus on synthesizing this compound and studying its biological activity .

properties

IUPAC Name

3-[1-(4-bromophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-11-17(9-13(10-20)18(24)21-15-5-6-15)12(2)23(22-11)16-7-3-14(19)4-8-16/h3-4,7-9,15H,5-6H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGSVNWUZMDZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopropylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.